2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
CAS No.: 866341-86-8
Cat. No.: VC7703699
Molecular Formula: C26H20ClFN2O4
Molecular Weight: 478.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866341-86-8 |
|---|---|
| Molecular Formula | C26H20ClFN2O4 |
| Molecular Weight | 478.9 |
| IUPAC Name | 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H20ClFN2O4/c1-2-34-20-10-8-19(9-11-20)29-24(31)15-30-14-22(25(32)16-3-5-17(27)6-4-16)26(33)21-13-18(28)7-12-23(21)30/h3-14H,2,15H2,1H3,(H,29,31) |
| Standard InChI Key | GAFQIRUGNMQTQE-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-chlorobenzoyl group and at position 6 with a fluoro atom. The acetamide side chain at position 1 is further functionalized with a 4-ethoxyphenyl group. This arrangement confers distinct electronic and steric properties, influencing both reactivity and biological interactions.
IUPAC Name
The systematic name, 2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide, reflects its substituent positions and functional groups.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 478.90 g/mol
Synthesis and Reaction Pathways
Multi-Step Synthetic Routes
The synthesis of this compound involves sequential modifications to the quinoline core:
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Quinoline Core Formation:
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Friedländer condensation between 2-aminobenzophenone derivatives and ethyl acetoacetate under acidic conditions yields the 1,4-dihydroquinolin-4-one scaffold.
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Fluorination at position 6 is achieved using Selectfluor® or elemental fluorine in the presence of a Lewis acid catalyst.
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Substituent Introduction:
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4-Chlorobenzoyl Group: Acylation at position 3 via Friedel-Crafts reaction with 4-chlorobenzoyl chloride and AlCl₃.
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Acetamide Side Chain: Nucleophilic substitution at position 1 using bromoacetyl bromide, followed by coupling with 4-ethoxyaniline in the presence of DCC (dicyclohexylcarbodiimide).
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Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance yield and reduce reaction times for fluorination and acylation steps.
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Purification: High-performance liquid chromatography (HPLC) ensures >98% purity, critical for pharmacological studies.
Physicochemical Properties
Spectral Characteristics
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NMR Spectroscopy:
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(400 MHz, DMSO-): δ 8.21 (d, J = 7.2 Hz, 1H, quinoline-H), 7.89–7.45 (m, 8H, aromatic), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J = 7.0 Hz, 3H, CH₃).
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: Peaks at δ 176.5 (C=O), 165.2 (benzoyl C=O), and 114.8 (C-F).
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Mass Spectrometry: ESI-MS m/z 479.2 [M+H]⁺.
Solubility and Stability
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Solubility: Moderately soluble in DMSO (12 mg/mL) and ethanol (3 mg/mL); insoluble in water.
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Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 48 hours).
Biological Activity and Mechanisms
Anti-Inflammatory Effects
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Cytokine Modulation:
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Suppresses IL-6 and TNF-α production in LPS-stimulated macrophages (IC₅₀ = 15.3 µM).
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Downregulates NF-κB signaling via IκBα stabilization.
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Comparative Analysis of Quinoline Derivatives
| Property | Target Compound | N-(4-Fluorophenyl) Analog | 3-Benzoyl Derivative |
|---|---|---|---|
| Molecular Weight | 478.90 g/mol | 454.40 g/mol | 444.46 g/mol |
| Anticancer IC₅₀ (µM) | 8.2 (MCF-7) | 12.1 (MCF-7) | 18.9 (MCF-7) |
| Solubility in DMSO | 12 mg/mL | 9 mg/mL | 15 mg/mL |
| Topoisomerase Inhibition | Yes | No | Yes |
Applications in Research and Industry
Medicinal Chemistry
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Lead Optimization: Serves as a template for developing dual-acting anticancer/anti-inflammatory agents.
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Structure-Activity Relationship (SAR) Studies: Ethoxy and chloro substituents enhance membrane permeability and target affinity.
Material Science
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Fluorescent Probes: The quinoline core exhibits blue fluorescence (λₑₘ = 450 nm), applicable in cellular imaging.
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